Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate

Lipophilicity Physicochemical Property ADME Prediction

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is a 2-aryl-substituted 4-quinolone-3-carboxylate ester within the broader quinoline heterocycle family. This compound bears a phenyl group at the C2 position, a keto group at C4, and a methyl ester at C3, distinguishing it from regioisomeric 1-phenyl quinolones and C2-unsubstituted analogs.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 223565-36-4
Cat. No. B11841421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate
CAS223565-36-4
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3
InChIInChI=1S/C17H13NO3/c1-21-17(20)14-15(11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)16(14)19/h2-10H,1H3,(H,18,19)
InChIKeyKLTNGKQVNDTSIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate (CAS 223565-36-4) Procurement-Quality Overview


Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is a 2-aryl-substituted 4-quinolone-3-carboxylate ester within the broader quinoline heterocycle family. This compound bears a phenyl group at the C2 position, a keto group at C4, and a methyl ester at C3, distinguishing it from regioisomeric 1-phenyl quinolones and C2-unsubstituted analogs. Its computed XLogP3 of 3.3 reflects moderate lipophilicity [1]. The scaffold belongs to a class that has been investigated for inhibition of the STAT3 signaling pathway [2] and HIV-1 integrase [3], making precise structural identity critical for reproducible biological outcomes.

Why Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate Cannot Be Interchanged with Nearby Analogs


Near-neighbor analogs of this scaffold—including the ethyl ester homologue, 1-phenyl regioisomers, and C2-des-phenyl quinoline-3-carboxylic acids—exhibit substantial differences in lipophilicity, target selectivity, and pharmacological profile. The 2-phenyl position directs a distinct spatial pharmacophore compared to 1-phenyl derivatives identified as STAT3 pathway inhibitors [1], while the methyl ester confers a measurable shift in computed logP relative to the ethyl ester (Δ logP ≈ 0.5) [2]. Furthermore, within the dihydroquinoline-3-carboxylic acid class, the methyl ester at C3 alters hydrogen-bonding potential and metabolic susceptibility compared to the free acid, directly impacting integrase inhibition potency [3]. Generic substitution therefore risks introducing uncontrolled variables in both biological assay and synthetic strategy contexts.

Quantitative Differentiation Evidence for Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate


Lipophilicity Differential: Methyl Ester vs. Ethyl Ester Analog

The methyl ester exhibits lower lipophilicity than its ethyl ester analog. The target compound has a PubChem-computed XLogP3 of 3.3, while ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate (CAS 13180-36-4) has a computed LogP of approximately 3.78 [1][2]. This -0.5 Δ logP difference translates into prospectively higher aqueous solubility and lower membrane permeability for the methyl ester.

Lipophilicity Physicochemical Property ADME Prediction

HIV-1 Integrase Inhibitory Activity Relative to Optimized Class Members

The target compound inhibits recombinant HIV-1 integrase with an IC50 of 100,000 nM (100 µM) in a biochemical assay measuring 3'-end processing and strand transfer activity [1] [2]. In contrast, optimized dihydroquinoline-3-carboxylic acid analogs within the same structural class, such as compound 4m, exhibit IC50 values of 0.7 µM in the strand transfer assay [3]. This ~140-fold difference highlights that the methyl 2-phenyl ester serves as a baseline scaffold with weak intrinsic activity, making it suitable as a negative control or starting point for derivative synthesis.

HIV Integrase Antiviral Screening Structure-Activity Relationship

Regioisomeric Preference: 2-Phenyl vs. 1-Phenyl Pharmacological Profiles

The 2-phenyl substitution in this methyl ester places it in a distinct regioisomeric class relative to the 1-phenyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid esters. The 1-phenyl regioisomer (ethyl ester) was identified as a STAT3 pathway inhibitor hit in a high-throughput caspase 3/7 assay in U266 cells, with optimized analogs reaching STAT3-Y705 phosphorylation EC50 values of 170 nM [1]. No equivalent STAT3 inhibitory data exists for the 2-phenyl series, and the shift of the aryl ring from N1 to C2 fundamentally alters the spatial orientation of the hydrophobic pharmacophore [1][2]. This regioisomeric distinction means the 2-phenyl methyl ester cannot be assumed to engage the same biological targets.

Regioisomer Selectivity STAT3 Pathway Kinase Profiling

Optimal Application Scenarios for Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate Based on Evidence


Baseline Scaffold for HIV-1 Integrase Inhibitor SAR Studies

With a well-characterized weak integrase IC50 of 100 µM [1], this compound provides a reproducible starting point for structure-activity relationship (SAR) campaigns aiming to optimize the dihydroquinoline-3-carboxylate core. Researchers synthesizing derivative libraries can use this methyl ester as a standard reference to quantify fold-improvements in potency, particularly when introducing substituents at the 6- or 7-position of the quinoline ring as described in related inhibitor optimization [2].

Physicochemical Reference Compound for Lipophilicity-Dependent Assays

The quantified logP differential (XLogP3 = 3.3 for the methyl ester vs. ~3.78 for the ethyl ester; Δ ≈ -0.5) [3][4] makes this compound a useful calibrant for chromatographic retention time prediction and logP-dependent in vitro ADME assays. Its intermediate lipophilicity, distinct from the more hydrophobic ethyl ester, supports applications where lower passive membrane permeability and higher aqueous solubility are experimentally preferred.

Negative Control for 1-Phenylquinolone STAT3 Inhibitor Studies

The 2-phenyl regioisomeric identity of this compound distinguishes it from the 1-phenylquinolone series that inhibits STAT3-Y705 phosphorylation with nanomolar EC50 values [5]. This compound can serve as a structurally matched but target-orthogonal negative control in STAT3 pathway experiments, ensuring that observed biological effects are attributable to regiospecific target engagement rather than quinolone scaffold promiscuity.

Synthetic Intermediate for N-Alkylated 2-Phenylquinolone Derivatives

The unsubstituted N-H lactam nitrogen offers a reactive handle for N-alkylation chemistry, enabling diversification into N-substituted 2-phenyl-4-quinolone derivatives [6]. This positions the methyl ester as a versatile building block for generating compound libraries with tunable N-substitution, while retaining the defined 2-phenyl and 3-methyl ester pharmacophoric elements.

Quote Request

Request a Quote for Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.